

Spectroscopic analysis of ciprofloxacin lactate (UV-Vis, FTIR, NMR)

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An In-depth Technical Guide to the Spectroscopic Analysis of Ciprofloxacin Lactate

Introduction

Ciprofloxacin is a second-generation fluoroquinolone, a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.
[1] Ciprofloxacin is often formulated as a lactate salt (C₁₇H₁₈FN₃O₃·C₃H₆O₃) to improve its solubility for intravenous administration.[3][4] The precise characterization and quality control of **ciprofloxacin lactate** are paramount in pharmaceutical development and manufacturing. Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, are indispensable tools for its structural elucidation and quantitative analysis. This guide provides a detailed overview of these methods as applied to **ciprofloxacin lactate**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for the quantitative analysis of ciprofloxacin, leveraging the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption is directly proportional to the concentration of the analyte in a solution, following the Beer-Lambert law. The chromophore within the ciprofloxacin structure is responsible for its characteristic UV absorption.[5]

Experimental Protocol



A common method for the UV-Vis analysis of ciprofloxacin involves the following steps:

- Solvent Selection: Distilled water is a suitable and cost-effective solvent due to the solubility of ciprofloxacin lactate.[5]
- Standard Stock Solution Preparation: Accurately weigh a reference standard of ciprofloxacin lactate and dissolve it in a known volume of distilled water to create a stock solution of a specific concentration (e.g., 100 μg/mL).[5]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 3 to 7 μg/mL).[5]
- Sample Preparation: For formulated products like tablets, weigh and finely powder a set number of tablets. Dissolve a quantity of the powder equivalent to a specific amount of ciprofloxacin in distilled water, sonicate to ensure complete dissolution, and filter to remove excipients. Dilute the filtrate to a concentration within the range of the working standards.
- Spectrophotometric Analysis: Scan the prepared solutions using a double beam UV-Vis spectrophotometer over a wavelength range of 200–400 nm, using distilled water as a blank.
 [5][7] The wavelength of maximum absorbance (λmax) is identified and used for quantitative measurements.

Data Presentation

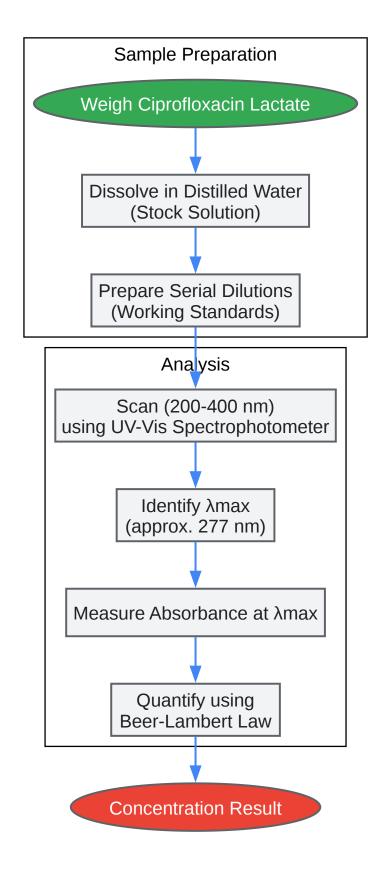
The UV spectrum of ciprofloxacin exhibits several absorption bands. The primary maximum absorption wavelength (λ max) is consistently observed in the 275-278 nm range.[1][7][8]

Table 1: UV-Vis Absorption Data for Ciprofloxacin

Parameter	Value	Reference(s)
λтах	275 - 278 nm	[5][8][9]
Alternate λmax	316 nm, 331 nm	[8]
Solvent	Distilled Water / 0.1N HCl	[1][7]

Workflow Diagram





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Caption: Experimental workflow for UV-Vis analysis of ciprofloxacin lactate.



Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable qualitative technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic wavenumber, producing a unique spectral fingerprint. For **ciprofloxacin lactate**, FTIR can confirm the presence of key structural features such as the carboxylic acid, ketone, C-F bond, and the secondary amine of the piperazine ring.

Experimental Protocol

The following protocol is standard for analyzing solid samples like **ciprofloxacin lactate**:

- Sample Preparation (KBr Pellet): Mix a small amount of finely ground ciprofloxacin lactate powder (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet. KBr is used as it is transparent to infrared radiation in the typical analysis range.
- FTIR Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

An alternative for quantitative analysis involves dissolving the sample in a suitable solvent like methanol and using a liquid cell for measurement at a specific wavenumber, such as the carbonyl group peak around 1707 cm⁻¹.[10][11][12]

Data Presentation

The FTIR spectrum of ciprofloxacin shows distinct peaks corresponding to its various functional groups. The lactate component would contribute characteristic O-H and C-O stretching bands.

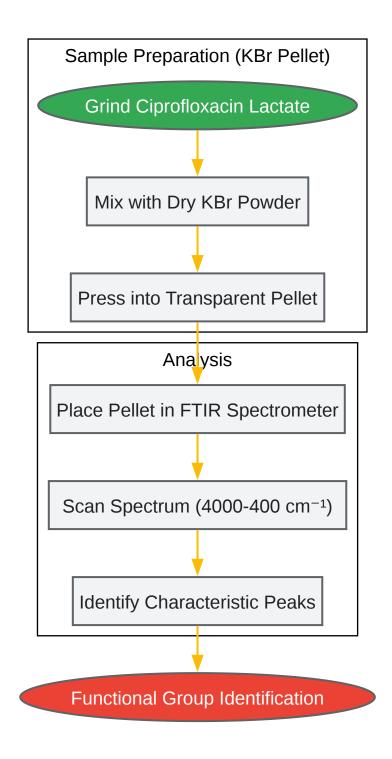
Table 2: Characteristic FTIR Peaks for Ciprofloxacin



Wavenumber (cm ⁻¹)	Functional Group Assignment	Vibration Mode	Reference(s)
~3526	O-H (Carboxylic acid)	Stretching	
~3370	N-H (Piperazine)	Stretching	_
~2800-3000	C-H (Aromatic, Alkyl)	Stretching	-
~1707	C=O (Carboxylic acid)	Stretching	[10][11][12]
~1620	C=O (Ketone)	Stretching	
~1450-1490	C=C (Aromatic)	Stretching	_
~1320	C-N (Amine)	Stretching	
~1270	C-F (Aryl fluoride)	Stretching	_
~800-850	=C-H (Aromatic)	Out-of-plane bending	[13]

Workflow Diagram





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Caption: Experimental workflow for FTIR analysis of ciprofloxacin lactate.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H (proton) and ¹³C NMR provide detailed information about the carbon-hydrogen framework of **ciprofloxacin lactate**. The chemical shift of each nucleus provides information about its local electronic environment, while signal splitting (in ¹H NMR) reveals neighboring protons.

Experimental Protocol

A typical procedure for NMR analysis is as follows:

- Sample Preparation: Dissolve an appropriate amount of **ciprofloxacin lactate** (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.[14][15] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[15]
- Internal Standard: An internal standard, such as Tetramethylsilane (TMS), can be added for referencing the chemical shifts to 0 ppm, although modern spectrometers can also reference the residual solvent peak.
- Data Acquisition: Place the NMR tube in the spectrometer's magnet. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.
- Spectral Recording: Acquire the ¹H and ¹³C NMR spectra. ¹³C NMR requires a significantly longer acquisition time due to the low natural abundance of the ¹³C isotope.[14]

Data Presentation

The NMR data provides precise locations of hydrogen and carbon atoms within the ciprofloxacin structure. The lactate moiety will show distinct signals, typically a quartet and a doublet in the ¹H spectrum and corresponding signals in the ¹³C spectrum.

Table 3: ¹H NMR Chemical Shifts (δ) for Ciprofloxacin Moiety (in DMSO-d₆)



Proton Assignment	Chemical Shift (ppm)	Multiplicity	Reference(s)
H-2	~8.65	S	[16]
H-5	~7.85	d	[16]
H-8	~7.50	d	[16]
Piperazine (4H)	~3.30	t	[16]
Piperazine (4H)	~3.10	t	[16]
N-CH (Cyclopropyl)	~3.50	m	[16]
CH ₂ (Cyclopropyl)	~1.10-1.30	m	[16]
СООН	~15.0	br s	

Table 4: ¹³C NMR Chemical Shifts (δ) for Ciprofloxacin Moiety

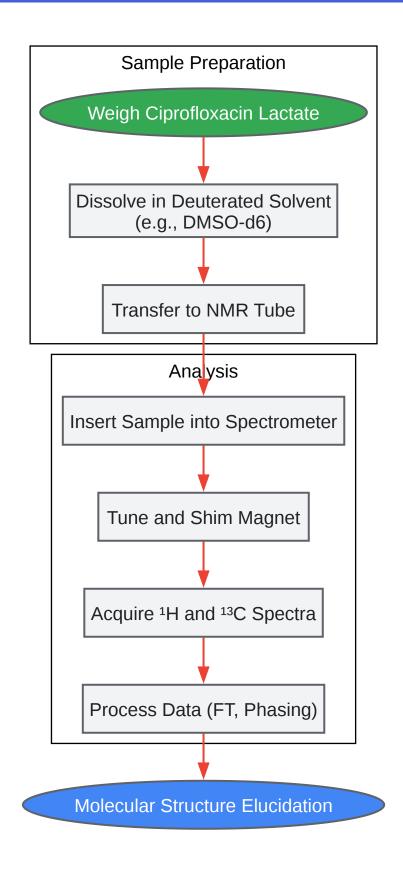


Carbon Assignment	Chemical Shift (ppm)	Reference(s)
C=O (Ketone)	~177.0	[17]
СООН	~166.0	[17]
C-F	~152.0 (d)	[17]
C-2	~148.0	[17]
C-6	~145.0	[17]
C-4a	~139.0	[17]
C-8a	~120.0	[17]
C-5	~112.0 (d)	[17]
C-8	~108.0	[17]
C-3	~105.0	[17]
Piperazine	~45.0, ~50.0	[17]
N-CH (Cyclopropyl)	~35.0	[17]
CH₂ (Cyclopropyl)	~8.0	[17]

Note: (d) indicates a doublet due to C-F coupling. Chemical shifts are approximate and can vary with solvent and concentration.

Workflow Diagram





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Caption: Experimental workflow for NMR analysis of **ciprofloxacin lactate**.



Conclusion

The spectroscopic analysis of **ciprofloxacin lactate** through UV-Vis, FTIR, and NMR techniques provides a comprehensive characterization of the compound. UV-Vis spectroscopy serves as a robust and straightforward method for quantitative analysis in quality control settings. FTIR offers rapid confirmation of the compound's identity by detecting its key functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver unambiguous structural elucidation, confirming the molecular integrity of the active pharmaceutical ingredient. Together, these methods form the cornerstone of analytical procedures for **ciprofloxacin lactate** in the pharmaceutical industry, ensuring its identity, purity, and potency.

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